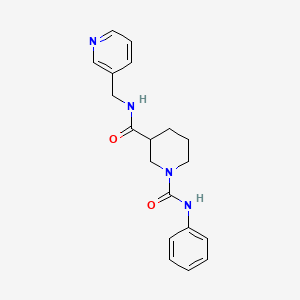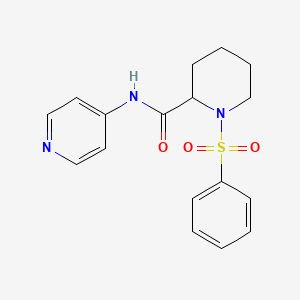
1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide, also known as BPIP, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. BPIP is a small molecule that belongs to the class of piperidine carboxamides and has a molecular weight of 407.5 g/mol.
Mecanismo De Acción
The exact mechanism of action of 1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide is not fully understood. However, it is believed that 1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide exerts its therapeutic effects by modulating various signaling pathways in cells. 1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide has been shown to inhibit the activity of several enzymes and proteins that are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide has been shown to have several biochemical and physiological effects. 1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide has also been shown to inhibit the activity of protein kinase C (PKC), a protein that is involved in cell signaling and cancer progression. 1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide in lab experiments is that it is a small molecule that can easily penetrate cells and tissues. 1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide is also stable and can be easily synthesized in large quantities. However, one of the limitations of using 1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on 1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide. One of the future directions is to study the effects of 1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide in animal models of cancer and inflammation. Another future direction is to study the effects of 1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide on the immune system and its potential use as an immunomodulatory agent. Additionally, further studies are needed to understand the mechanism of action of 1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide and to design experiments to study its effects in different cell types and tissues.
Métodos De Síntesis
1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of N-pyridin-4-ylpiperidine-2-carboxylic acid with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of 1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide as a white solid that can be purified by recrystallization.
Aplicaciones Científicas De Investigación
1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Several studies have shown that 1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide has potent anti-inflammatory and anti-cancer activities. 1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-17(19-14-9-11-18-12-10-14)16-8-4-5-13-20(16)24(22,23)15-6-2-1-3-7-15/h1-3,6-7,9-12,16H,4-5,8,13H2,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZGGNPYFACDGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC2=CC=NC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide](/img/structure/B7545567.png)
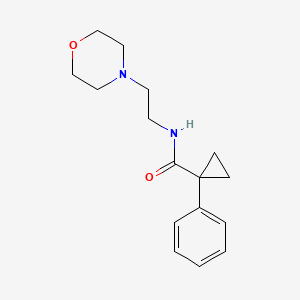
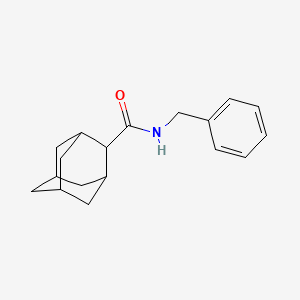
![2-[[2-(tert-butylamino)-2-oxoethyl]-methylamino]-N-(2-cyanophenyl)propanamide](/img/structure/B7545582.png)

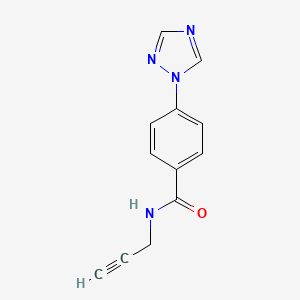
![4-[(2-Methoxyphenyl)-methylsulfamoyl]benzamide](/img/structure/B7545603.png)
![N-[1-(ethylamino)-1-oxopropan-2-yl]-3-(phenoxymethyl)-1-benzofuran-2-carboxamide](/img/structure/B7545613.png)
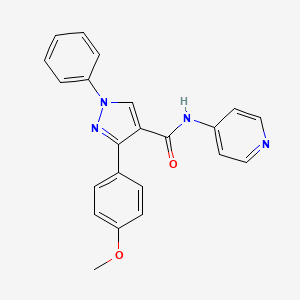
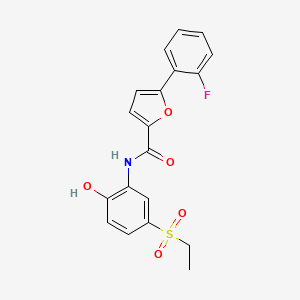
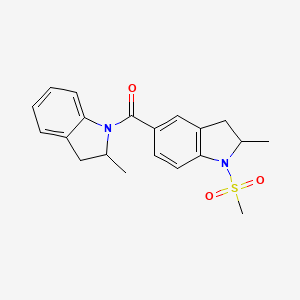
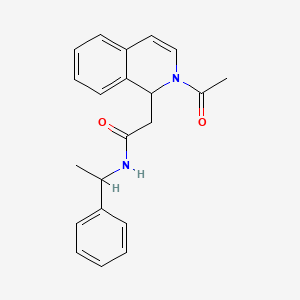
![N-[1-(1,3-benzothiazol-2-yl)ethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B7545655.png)
